1-(4-Ethylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(4-Ethylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(4-Ethylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic effects. For example, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(4-Butylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(3,4-Dichloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
1-(4-Ethylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the ethylanilino and propyl groups, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C23H22N4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(4-ethylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H22N4/c1-3-7-17-14-22(25-18-12-10-16(4-2)11-13-18)27-21-9-6-5-8-20(21)26-23(27)19(17)15-24/h5-6,8-14,25H,3-4,7H2,1-2H3 |
InChI Key |
IXAXHDPDMHIWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)CC)C#N |
Origin of Product |
United States |
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